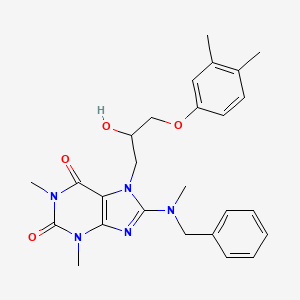

8-(benzyl(methyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a substituted purine derivative with a molecular formula of C₁₆H₁₉N₅O₃, featuring a xanthine-like core (purine-2,6-dione) modified at positions 7 and 8. Key structural attributes include:

- Position 7: A 3-(3,4-dimethylphenoxy)-2-hydroxypropyl chain, introducing steric bulk and hydrogen-bonding capability.

- Positions 1 and 3: Methyl groups, common in xanthine derivatives like theophylline, which influence metabolic stability and receptor selectivity.

The compound’s SMILES notation (CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCO) and InChIKey (GULIQMSZDYWHHK-UHFFFAOYSA-N) confirm its unique substitution pattern.

Properties

IUPAC Name |

8-[benzyl(methyl)amino]-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O4/c1-17-11-12-21(13-18(17)2)35-16-20(32)15-31-22-23(29(4)26(34)30(5)24(22)33)27-25(31)28(3)14-19-9-7-6-8-10-19/h6-13,20,32H,14-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPUANMVPUJBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(benzyl(methyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with potential biological activities. Its structure suggests a multifaceted interaction with biological systems, particularly in pharmacological contexts. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

- Molecular Formula : C26H31N5O4

- Molecular Weight : 477.6 g/mol

- CAS Number : 923122-10-5

The compound features a purine core substituted with various functional groups that may influence its biological activity. The presence of the benzyl and dimethyl groups is noteworthy for potential interactions with biological targets.

Anticonvulsant Activity

Research indicates that compounds similar to 8-(benzyl(methyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit significant anticonvulsant properties. For instance, studies on related benzyl derivatives have shown efficacy in reducing seizure activity in rodent models through modulation of sodium channels and neurotransmitter systems .

Central Nervous System (CNS) Effects

The compound’s structural features suggest it may impact CNS functions. Compounds with similar structures have demonstrated dual activities of CNS stimulation and depression . This duality can be crucial for developing treatments for conditions like epilepsy and anxiety disorders.

Study on Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on benzyl-substituted purines to evaluate their pharmacological profiles. The study found that variations in substituents significantly affected the compounds' potency as anticonvulsants. For example, the introduction of hydrophilic groups enhanced activity, while bulky groups reduced it .

Efficacy in Animal Models

In animal studies, derivatives of the compound were tested for their anticonvulsant efficacy. Results showed that certain derivatives significantly decreased the frequency of seizures compared to controls, suggesting a promising therapeutic profile for neurological disorders .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of this compound may exhibit anticonvulsant properties. For instance, studies on structurally similar compounds have shown efficacy in seizure models by modulating sodium channels, which are pivotal in neuronal excitability . The compound's ability to transition sodium channels to a slow-inactivated state suggests a mechanism that could be leveraged in developing new anticonvulsants.

Anti-inflammatory Effects

Preliminary studies suggest that purine derivatives can have anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Anticancer Potential

The structural characteristics of purine derivatives allow them to interact with various biological targets involved in cancer progression. Research into related compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific application of this compound in oncological therapies requires further exploration but is a potential avenue for development.

Case Study 1: Anticonvulsant Efficacy

A study conducted on benzyl-substituted purines demonstrated significant anticonvulsant activity when tested in animal models. The protective index (ratio of toxic dose to effective dose) was comparable to established antiepileptic drugs, indicating potential for clinical application .

Case Study 2: Inhibition of Inflammatory Cytokines

In vitro studies have shown that similar compounds can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests that the compound may be beneficial in treating inflammatory disorders .

Comparison with Similar Compounds

Table 1: Structural Comparison of Purine Derivatives

Key Observations:

Position 8 Substitutions: The benzyl(methyl)amino group in the target compound and CID 942223 confers greater lipophilicity compared to the 3-methoxypropylamino group in the analogue from . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Position 7 Substitutions: The target compound’s 3-(3,4-dimethylphenoxy)-2-hydroxypropyl chain introduces two methyl groups on the phenoxy ring, likely slowing oxidative metabolism compared to simpler alkyl chains (e.g., 2-hydroxyethyl in CID 942223). The hydroxypropyl linker in the target compound may enable hydrogen bonding with target proteins, a feature absent in the methylbenzyl-substituted analogue.

Q & A

Q. How can in vitro biological activity assays be standardized for this compound?

- Methodological Answer : Use cell lines (e.g., HEK293 for receptor binding) with positive/negative controls. For enzyme inhibition, employ fluorescence-based assays (e.g., ADP-Glo™ kinase assay). Validate IC50 values via nonlinear regression (GraphPad Prism). Include cytotoxicity assays (MTT or LDH) to exclude nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.